An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a document that is not only scientifically rigorous but also practically insightful. This guide is structured to offer a deep dive into the core properties of this compound, moving from its fundamental chemical and physical characteristics to its synthesis and potential applications in the cutting-edge field of kinase inhibition. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the information is not just theoretical but applicable in a laboratory setting.
Core Molecular Attributes of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound featuring a bicyclic system where a cyclohexene ring is fused to an isoxazole ring. The presence of the carboxylic acid group at the 3-position of the isoxazole ring is a key feature, contributing to its chemical reactivity and potential for biological interactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. Below is a summary of the key properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2][3] |
| CAS Number | 261350-47-4 | [1][2] |
| Appearance | Yellow solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | RZZGDFMRRLFKRP-UHFFFAOYSA-N | [1][3] |
Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This is a generalized scheme, and specific reaction conditions would require optimization.
Caption: A plausible synthetic pathway to the target molecule.
Spectroscopic Characterization
Accurate structural elucidation through spectroscopic methods is critical for confirming the identity and purity of a synthesized compound. While specific spectra for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals for the four methylene groups of the tetrahydro- portion of the ring system, likely as multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the isoxazole ring, and the four methylene carbons of the saturated ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 3300 - 2500 (broad) |
| C-H (sp³) | 2950 - 2850 |
| C=O (Carboxylic acid) | 1725 - 1700 |
| C=N (Isoxazole) | 1650 - 1550 |
| C-O | 1320 - 1210 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z = 167.16.
Therapeutic Potential: A Scaffold for Pim-1 Kinase Inhibition
The scientific literature suggests that the benzisoxazole scaffold is of significant interest in the development of kinase inhibitors, particularly for the Pim-1 kinase.
The Role of Pim-1 Kinase in Cancer
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy.[6][7] Inhibitors of Pim-1 kinase have the potential to be developed into novel anti-cancer drugs.
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a Potential Pim-1 Inhibitor
The structural features of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, particularly the heterocyclic ring system, make it a candidate for interaction with the ATP-binding pocket of Pim-1 kinase. The carboxylic acid group can serve as a key interaction point for forming hydrogen bonds with amino acid residues in the active site.
Experimental Protocol: Pim-1 Kinase Inhibition Assay
To evaluate the inhibitory potential of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid against Pim-1 kinase, a standard in vitro kinase assay can be employed.
Objective: To determine the IC₅₀ value of the test compound against Pim-1 kinase.
Materials:
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Recombinant human Pim-1 kinase
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Pim-1 substrate (e.g., a peptide with a consensus phosphorylation sequence)
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ATP (Adenosine triphosphate)
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Test compound (4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid)
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the Pim-1 kinase.
-
Initiation of Reaction: Add the Pim-1 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Caption: Workflow for a Pim-1 kinase inhibition assay.
Future Directions and Conclusion
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its potential as a Pim-1 kinase inhibitor warrants further investigation. Future research should focus on:
-
Optimization of Synthesis: Development of a high-yield, scalable synthesis protocol.
-
Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify more potent and selective inhibitors.
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In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.
This technical guide has provided a foundational understanding of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further exploration of this intriguing molecule and its therapeutic potential.
References
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- Khidr, S. H., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry.
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- Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative.... (n.d.).
- Process for the manufacture of 2,1,3-benzoxadiazole-4-carboxaldehyde. (n.d.).
- Esters of benzoxa(thia)zole-2-carboxylic acids. (n.d.).
- Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (n.d.).
- Synthesis process of carboxyl benzotriazole. (n.d.).
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